2-[3-[[2-[[2-(Methyl-phenylamino)-2-oxoethyl]-phenylamino]-2-oxoethyl]carbamoylamino]phenyl]acetic acid
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Overview
Description
RP-69758 is a synthetic organic compound known for its role as a cholecystokinin-B (CCKB) receptor antagonist. It has been studied for its potential therapeutic applications, particularly in the treatment of digestive system disorders such as peptic ulcers .
Preparation Methods
The synthesis of RP-69758 involves multiple steps, starting with the preparation of ureido-acetamide intermediates. The reaction conditions typically include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine. The final product, RP-69758, is obtained through a series of purification steps, including recrystallization and chromatography .
Chemical Reactions Analysis
RP-69758 undergoes various chemical reactions, including:
Oxidation: RP-69758 can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Scientific Research Applications
RP-69758 has been extensively studied for its scientific research applications:
Chemistry: Used as a model compound to study receptor-ligand interactions.
Biology: Investigated for its effects on neuronal firing and brain receptor responses.
Medicine: Explored for its potential to inhibit gastric acid secretion and treat peptic ulcers.
Industry: Utilized in the development of new pharmaceuticals targeting digestive system disorders.
Mechanism of Action
RP-69758 exerts its effects by antagonizing the cholecystokinin-B (CCKB) receptors. This inhibition prevents the binding of cholecystokinin, a peptide hormone, to its receptors, thereby reducing gastric acid secretion and modulating neuronal activity. The molecular targets include CCKB receptors in the brain and stomach .
Comparison with Similar Compounds
RP-69758 is unique due to its high selectivity for CCKB receptors over CCKA receptors. Similar compounds include:
RP-71483: Another ureido-acetamide with similar receptor affinity.
RP-72540: Displays nanomolar affinity for CCKB receptors and is used in similar research applications.
L-368,935: A benzodiazepine analogue with CCKB receptor antagonistic properties.
RP-69758 stands out for its potent antagonistic effects and high selectivity, making it a valuable compound in scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C26H26N4O5 |
---|---|
Molecular Weight |
474.5 g/mol |
IUPAC Name |
2-[3-[[2-(N-[2-(N-methylanilino)-2-oxoethyl]anilino)-2-oxoethyl]carbamoylamino]phenyl]acetic acid |
InChI |
InChI=1S/C26H26N4O5/c1-29(21-11-4-2-5-12-21)24(32)18-30(22-13-6-3-7-14-22)23(31)17-27-26(35)28-20-10-8-9-19(15-20)16-25(33)34/h2-15H,16-18H2,1H3,(H,33,34)(H2,27,28,35) |
InChI Key |
CRUWRCOXWORZBA-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC=C1)C(=O)CN(C2=CC=CC=C2)C(=O)CNC(=O)NC3=CC=CC(=C3)CC(=O)O |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CN(C2=CC=CC=C2)C(=O)CNC(=O)NC3=CC=CC(=C3)CC(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
3-(3-((N-((N-methyl-N-phenyl)carbamoylmethyl)-N-phenyl)carbamoylmethyl)ureido)phenylacetic acid RP 69758 RP-69758 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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